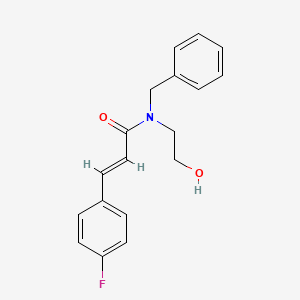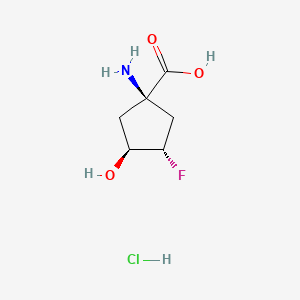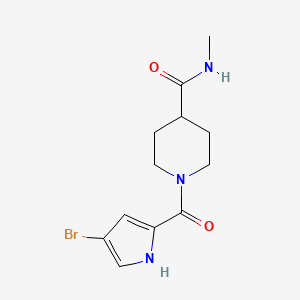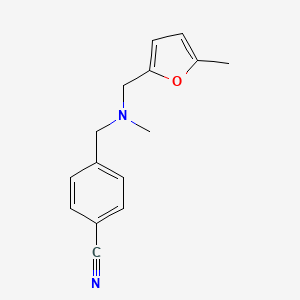
n-Benzyl-3-(4-fluorophenyl)-N-(2-hydroxyethyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
n-Benzyl-3-(4-fluorophenyl)-N-(2-hydroxyethyl)acrylamide is a synthetic organic compound that belongs to the class of acrylamides This compound features a benzyl group, a fluorophenyl group, and a hydroxyethyl group attached to an acrylamide backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of n-Benzyl-3-(4-fluorophenyl)-N-(2-hydroxyethyl)acrylamide typically involves the following steps:
Starting Materials: Benzylamine, 4-fluorobenzaldehyde, and acryloyl chloride.
Reaction Steps:
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
n-Benzyl-3-(4-fluorophenyl)-N-(2-hydroxyethyl)acrylamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The acrylamide double bond can be reduced to form the corresponding amide.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a saturated amide.
Substitution: Formation of substituted fluorophenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a drug candidate.
Industry: Used in the development of new materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of n-Benzyl-3-(4-fluorophenyl)-N-(2-hydroxyethyl)acrylamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The hydroxyethyl group may enhance its solubility and bioavailability, while the fluorophenyl group may contribute to its binding affinity and selectivity.
Comparación Con Compuestos Similares
Similar Compounds
n-Benzyl-3-(4-chlorophenyl)-N-(2-hydroxyethyl)acrylamide: Similar structure with a chlorine atom instead of fluorine.
n-Benzyl-3-(4-methylphenyl)-N-(2-hydroxyethyl)acrylamide: Similar structure with a methyl group instead of fluorine.
n-Benzyl-3-(4-nitrophenyl)-N-(2-hydroxyethyl)acrylamide: Similar structure with a nitro group instead of fluorine.
Uniqueness
The presence of the fluorophenyl group in n-Benzyl-3-(4-fluorophenyl)-N-(2-hydroxyethyl)acrylamide may impart unique properties, such as increased lipophilicity, metabolic stability, and specific interactions with biological targets, making it distinct from its analogs.
Propiedades
Fórmula molecular |
C18H18FNO2 |
|---|---|
Peso molecular |
299.3 g/mol |
Nombre IUPAC |
(E)-N-benzyl-3-(4-fluorophenyl)-N-(2-hydroxyethyl)prop-2-enamide |
InChI |
InChI=1S/C18H18FNO2/c19-17-9-6-15(7-10-17)8-11-18(22)20(12-13-21)14-16-4-2-1-3-5-16/h1-11,21H,12-14H2/b11-8+ |
Clave InChI |
MEJBHZGTSJCWDG-DHZHZOJOSA-N |
SMILES isomérico |
C1=CC=C(C=C1)CN(CCO)C(=O)/C=C/C2=CC=C(C=C2)F |
SMILES canónico |
C1=CC=C(C=C1)CN(CCO)C(=O)C=CC2=CC=C(C=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![5-Chloro-4-methyl-1H-pyrimido[4,5-d][1,3]oxazin-2(4H)-one](/img/structure/B14908285.png)

![8-(2H-chromen-3-yl)-7,8-dihydro-6H-[1,3]dioxolo[4,5-g]chromen-6-one](/img/structure/B14908296.png)

![3-((6-Chloropyridin-3-yl)methyl)thieno[3,2-d]pyrimidin-4(3h)-one](/img/structure/B14908307.png)


